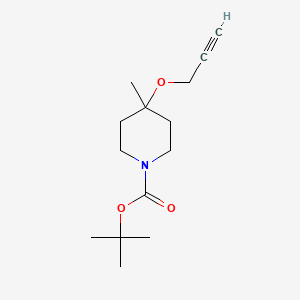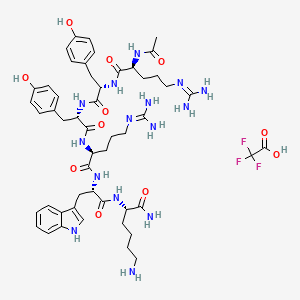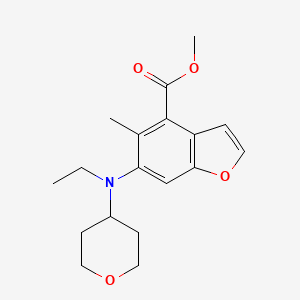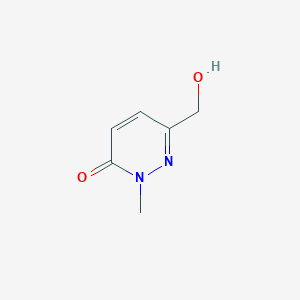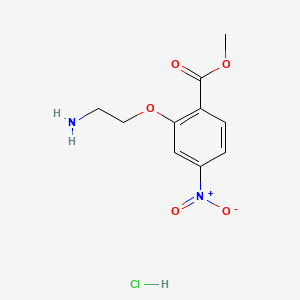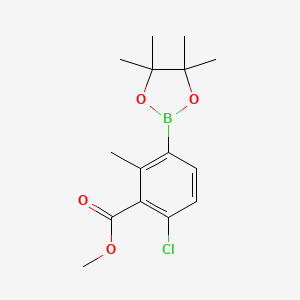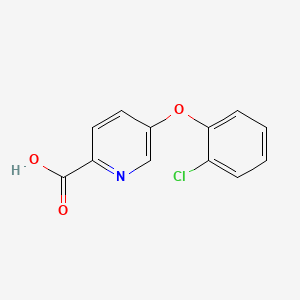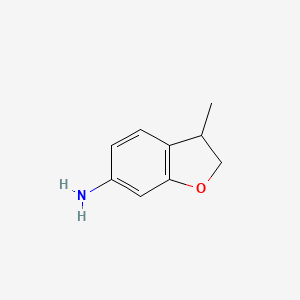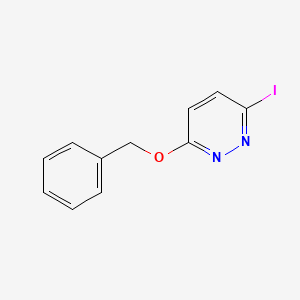
3-Benzyloxy-6-iodo-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-6-iodo-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzyloxy group at the 3-position and an iodine atom at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-hydroxy-pyridazine with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyloxy-6-iodo-pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzyloxy group to a benzyl group.
Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Benzyloxy group reduced to benzyl group.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-6-iodo-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Pyridazine derivatives, including this compound, have been studied for their herbicidal and insecticidal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-6-iodo-pyridazine depends on its specific application:
Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Herbicidal Activity: It may inhibit key enzymes involved in plant growth and development, leading to the death of weeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyloxy-6-chloro-pyridazine
- 3-Benzyloxy-6-bromo-pyridazine
- 3-Benzyloxy-6-fluoro-pyridazine
Comparison
3-Benzyloxy-6-iodo-pyridazine is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs.
Eigenschaften
IUPAC Name |
3-iodo-6-phenylmethoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUUNUVUONBLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

